4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride
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Overview
Description
4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C10H16ClN3O4S2 and a molecular weight of 341.84 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of piperazine with benzene-1-sulfonyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature.
Base: Bases such as triethylamine or sodium hydroxide are commonly used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides.
Scientific Research Applications
4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide
- 4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide sodium salt
- 4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide potassium salt
Uniqueness
4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
4-piperazin-1-ylsulfonylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S2.ClH/c11-18(14,15)9-1-3-10(4-2-9)19(16,17)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H2,11,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWDDFPMSJKHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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